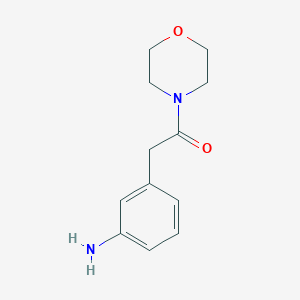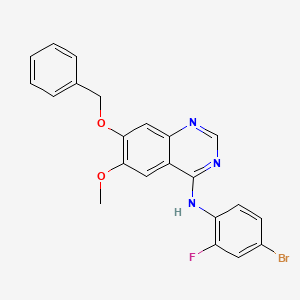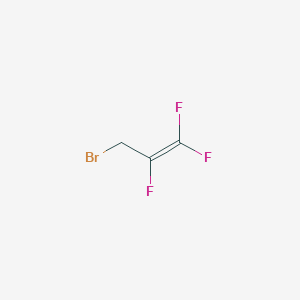
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile
Vue d'ensemble
Description
The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .
Molecular Structure Analysis
The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Applications De Recherche Scientifique
Pharmacological and Toxicological Aspects
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile, and compounds structurally related to it, have been part of several studies focusing on their pharmacological and toxicological properties. For instance, the study by Kyriakou et al. (2015) delves into the pharmacology and toxicological aspects of NBOMe, a class of new psychoactive substances structurally similar to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile. This substance has been used as a "research chemical" and is noted for its high potency and several severe intoxications, overdose, and fatalities associated with its use. The study emphasizes the need for more research and awareness in the forensic community about such substances (Kyriakou et al., 2015).
Diagnostic and Therapeutic Potentials
Compounds with indolic structures, like 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile, are being investigated for their potential in diagnostics and therapy. For instance, the systematic review by Bos et al. (2013) explores the role of volatile metabolites produced by bacteria, which include indolic compounds, in the diagnostic approach for critically ill patients. The study suggests that volatile organic compounds (VOCs) unique to certain bacterial strains can serve as biological markers, opening up possibilities for non-invasive monitoring methods (Bos et al., 2013).
Environmental and Public Health Perspectives
The widespread use and potential misuse of substances structurally related to 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile raise significant public health concerns. For instance, Gibbons (2012) discusses the challenges posed by 'legal highs', which include psychoactive chemicals like NBOMe compounds. These substances present clear challenges to toxicologists and society due to the lack of literature on their chemistry, pharmacology, and toxicology, making the evaluation of their harm difficult. This calls for improved legislation, better education, and continuous community alertness to tackle the issue of novel psychoactive compounds (Gibbons, 2012).
Biochemical Implications and Mechanisms of Action
Understanding the biochemical structures, signal transductions, and various functionalities of compounds like 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile and its receptors is crucial for leveraging its potential therapeutic benefits. The study by Min, Gobbi, and Posa (2017) reviews the recent findings about melatonin (structurally related to the compound ), its receptors, and the differential functionalities, highlighting the range of physiological functions and potential therapeutic applications of such indolic compounds (Min, Gobbi, & Posa, 2017).
Orientations Futures
The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHBEZHHXYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

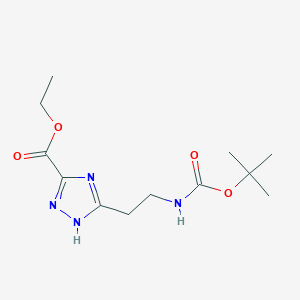
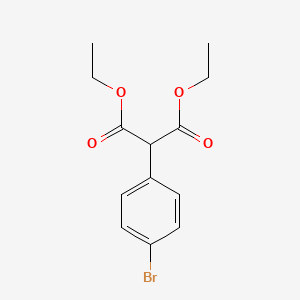
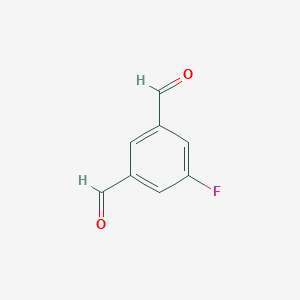
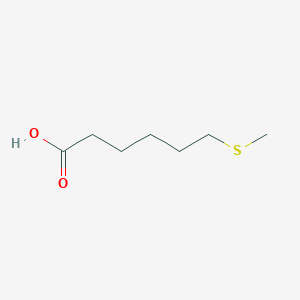
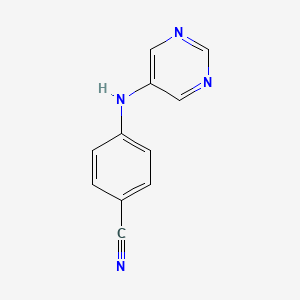
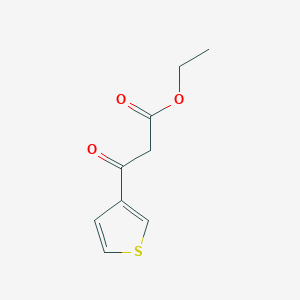
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)
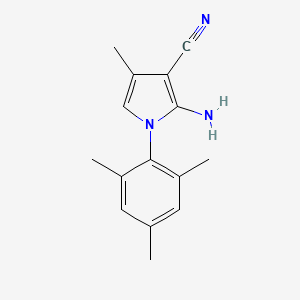
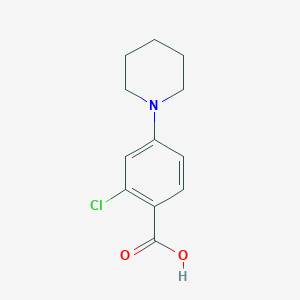
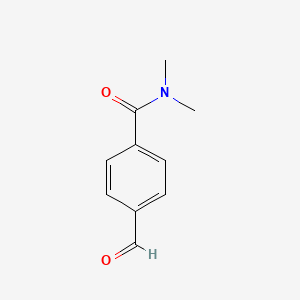
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
